One-Step Synthesis from 4-Methylpyrazole Achieves Direct Nitration to 4-Methyl-3-nitropyrazole
A novel one-step method for synthesizing 4-methyl-3(5)-nitropyrazole was developed by direct nitration of 4-methylpyrazole [1]. This represents a significant improvement over multi-step syntheses required for other isomers. For instance, synthesizing 3-nitro-1H-pyrazole typically involves a two-step process: nitration of pyrazole to N-nitropyrazole, followed by a thermal rearrangement . The direct nitration method for 4-Methyl-3-nitro-1H-pyrazole simplifies the synthetic route, potentially reducing time and costs.
| Evidence Dimension | Synthetic Steps Required |
|---|---|
| Target Compound Data | 1 step (direct nitration of 4-methylpyrazole) |
| Comparator Or Baseline | 3-Nitro-1H-pyrazole (CAS 26621-44-3): 2 steps (nitration then rearrangement) |
| Quantified Difference | Reduction of synthetic steps from 2 to 1, potentially enabling a more efficient and scalable process. |
| Conditions | Nitration of the respective pyrazole precursor. For target: fuming nitric acid-acetic anhydride or fuming nitric acid-concentrated sulfuric acid [1]. |
Why This Matters
For procurement, this translates to a potentially lower cost of goods and shorter lead times for this specific intermediate, as it can be produced in fewer steps than its 3-nitro isomer.
- [1] Zaitsev, A. A., et al. 'Nitropyrazoles 17. Synthesis of 1-(3,5-dinitrophenyl)-4-methyl-3,5-dinitropyrazole and the study of its chemical transformations.' Russian Chemical Bulletin, 2009, 58, 2122–2128. View Source
